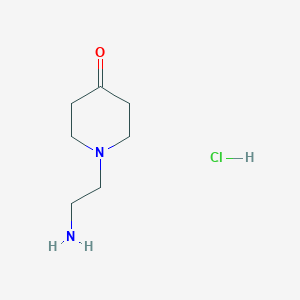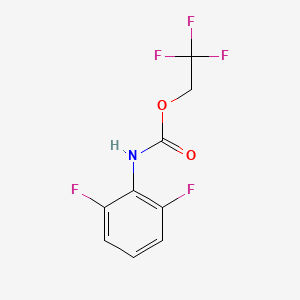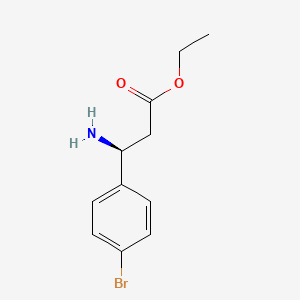
2-(Benzyloxy)-5-ethylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-ethylphenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzene ring substituted with a benzyloxy group and an ethyl group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-ethylphenylboronic acid typically involves the following steps:
Bromination: The starting material, 2-(Benzyloxy)-5-ethylbenzene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the desired position.
Lithiation: The brominated intermediate undergoes lithiation using n-butyllithium (n-BuLi) to form the corresponding organolithium compound.
Borylation: The organolithium compound is then treated with a boron source, such as trimethyl borate (B(OCH₃)₃), followed by hydrolysis to yield the desired boronic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form biaryl compounds. The reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base.
Oxidation: The benzyloxy group can undergo oxidation to form the corresponding benzaldehyde or benzoic acid derivatives.
Substitution: The ethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Electrophiles such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Benzaldehyde and Benzoic Acid Derivatives: Formed through oxidation.
Nitrated or Sulfonated Derivatives: Formed through electrophilic aromatic substitution.
Scientific Research Applications
2-(Benzyloxy)-5-ethylphenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-ethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a new palladium-aryl bond.
Reductive Elimination: The palladium catalyst facilitates the formation of the biaryl product through reductive elimination, regenerating the palladium catalyst for further cycles.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the benzyloxy and ethyl substituents, making it less versatile in certain synthetic applications.
2-(Benzyloxy)phenylboronic Acid: Similar structure but without the ethyl group, affecting its reactivity and selectivity in reactions.
5-Ethyl-2-methoxyphenylboronic Acid: Contains a methoxy group instead of a benzyloxy group, leading to different electronic and steric properties.
Uniqueness: 2-(Benzyloxy)-5-ethylphenylboronic acid is unique due to the combined presence of the benzyloxy and ethyl groups, which influence its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules. Its structure allows for selective functionalization and diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C15H17BO3 |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
(5-ethyl-2-phenylmethoxyphenyl)boronic acid |
InChI |
InChI=1S/C15H17BO3/c1-2-12-8-9-15(14(10-12)16(17)18)19-11-13-6-4-3-5-7-13/h3-10,17-18H,2,11H2,1H3 |
InChI Key |
HFVMQZWBXBULDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)OCC2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)









![N-{4-[(1R)-2-chloro-1-hydroxyethyl]phenyl}-N-ethylmethanesulfonamide](/img/structure/B12089959.png)
